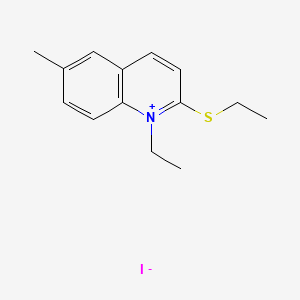
Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide is a quinolinium derivative that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of an ethyl group, an ethylthio group, and a methyl group attached to the quinolinium core, with iodide as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide typically involves the alkylation of quinoline derivatives. One common method is the reaction of 1-ethyl-2-methylquinolinium iodide with an ethylthio group under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles like chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride or sodium bromide in aqueous solution.
Major Products
Oxidation: Formation of quinolinium N-oxide derivatives.
Reduction: Formation of reduced quinolinium derivatives.
Substitution: Formation of quinolinium chloride or bromide derivatives.
Wissenschaftliche Forschungsanwendungen
Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule. It can also interact with proteins and enzymes, inhibiting their activity. The presence of the ethylthio group enhances its ability to penetrate cell membranes, making it more effective in biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethyl-2-methylquinolinium iodide
- 1-Ethyl-2-(ethylthio)-6-methoxyquinolinium iodide
- 1-Ethyl-2-(ethylthio)-quinolinium iodide
Uniqueness
Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
57218-68-5 |
|---|---|
Molekularformel |
C14H18INS |
Molekulargewicht |
359.27 g/mol |
IUPAC-Name |
1-ethyl-2-ethylsulfanyl-6-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C14H18NS.HI/c1-4-15-13-8-6-11(3)10-12(13)7-9-14(15)16-5-2;/h6-10H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HFLKGEMADXBUGB-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)C)SCC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



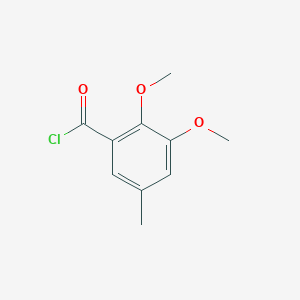
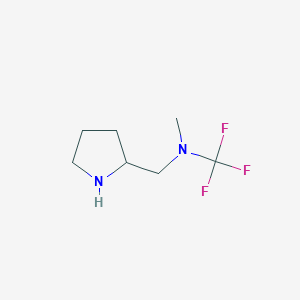

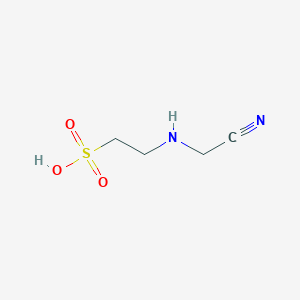
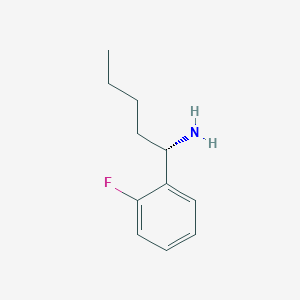
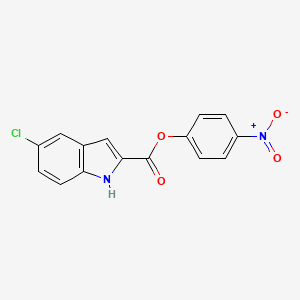
![[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate](/img/structure/B13968193.png)
![3-(1-Methylethyl)-5-[[(phenylsulfonyl)oxy]methyl]-2-oxazolidinone](/img/structure/B13968203.png)
![2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13968204.png)
![1-[2-(Methylamino)ethyl]piperazine-2,3-dione](/img/structure/B13968212.png)
![5H-pyrimido[5,4-e][1,4]diazepine](/img/structure/B13968223.png)


